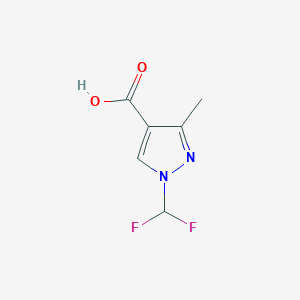

1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various biologically active compounds. The presence of the difluoromethyl group is likely to influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was achieved with an overall yield of 52% and a purity of 98% as determined by HPLC. The synthetic route began with propargyl alcohol and involved several steps including oxidation, esterification, addition, methylation, and hydrolysis . This synthesis is part of a broader interest in pyrazole derivatives, as evidenced by the synthesis of related compounds such as 1-methyl-pyrazole-3-carboxylic acid, which was prepared from 3-methylpyrazole through oxidation and methylation with an optimized total yield of 32.2% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized using various techniques including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The compound crystallized in the monoclinic system and its molecular geometry was optimized using density functional theory (DFT) . Although not the exact compound , this study provides insight into the structural aspects of pyrazole carboxylic acids, which can be extrapolated to understand the difluoromethyl derivative.

Chemical Reactions Analysis

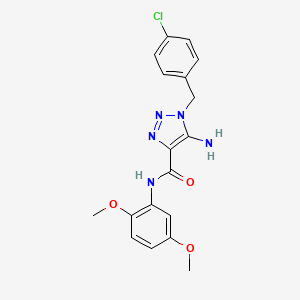

Pyrazole carboxylic acids undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into different products through reactions with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Similarly, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine was investigated, resulting in the formation of a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These studies demonstrate the reactivity of the carboxylic acid group in pyrazole derivatives and suggest potential reactions for the difluoromethylated compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties of a pyrazole carbothioic acid derivative were attributed to a small energy gap between the frontier molecular orbitals . Additionally, the acidity (pKa values) and fluorescence properties of trifluoromethylated pyrazoles were characterized, providing a basis for understanding the electronic properties of fluorinated pyrazoles . Although these studies do not directly address the difluoromethyl derivative, they offer a framework for predicting its properties.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid this compound is synthesized from propargyl alcohol through a series of chemical reactions including oxidation, esterification, addition, methylation, and hydrolysis, achieving a purity of 98% (HPLC) and an overall yield of 52% (Li-fen, 2013).

Antifungal Properties and Structure-Activity Relationships A series of this compound amides were synthesized and tested against seven phytopathogenic fungi, exhibiting moderate to excellent antifungal activities. The compound with the best performance displayed higher antifungal activity than the reference drug, boscalid. A three-dimensional quantitative structure-activity relationship model was developed to understand the relationship between the compound structures and their antifungal activities. Additionally, molecular docking studies suggested that the carbonyl oxygen atom of the most active compound could form hydrogen bonds with specific residues on the target enzyme (Du et al., 2015).

Spectral and Structural Analysis

Structural and Spectral Investigations Research combining experimental and theoretical approaches was conducted on a derivative of pyrazole-4-carboxylic acid, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The compound was characterized using various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical methods like density functional theory (DFT) were used to compare experimental results with calculated NMR shielding constants and HOMO–LUMO energy levels, providing a comprehensive understanding of the compound's structure and electronic properties (Viveka et al., 2016).

Crystal Structures of Coordination Complexes Novel pyrazole-dicarboxylate acid derivatives were synthesized and their coordination/chelation properties with various metal ions were studied. The study provided insights into the crystallization property of these organic molecules, and single-crystal X-ray diffraction experiments revealed mononuclear chelate complexes. The study contributes to the understanding of coordination chemistry involving pyrazole-dicarboxylate acid derivatives (Radi et al., 2015).

Safety and Hazards

将来の方向性

The field of difluoromethylation, which includes compounds like “1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid”, is rapidly growing. There is a growing interest in developing new reagents and catalysts for difluoromethylation processes . These advances are expected to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

作用機序

Target of Action

The primary target of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and plays a crucial role in the energy production process of cells.

Mode of Action

The compound acts as a succinate dehydrogenase inhibitor . It binds to the enzyme and inhibits its activity, which disrupts the citric acid cycle and affects the energy production in cells. This inhibition can lead to the death of cells, particularly in fungi, making it an effective fungicide .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. When succinate dehydrogenase is inhibited, the cycle cannot proceed, which leads to a decrease in energy production and can result in cell death .

Result of Action

The primary result of the action of this compound is the inhibition of energy production in cells due to the disruption of the citric acid cycle . This can lead to cell death, particularly in fungi, making the compound an effective fungicide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound should be stored in a cool, dry area protected from environmental extremes

特性

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENRVNOTJNATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)

![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)

![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)